molecular formula C7H14ClO4P B12633250 Diethyl (2-chloro-1-methoxyethenyl)phosphonate CAS No. 920007-57-4

Diethyl (2-chloro-1-methoxyethenyl)phosphonate

Cat. No.: B12633250
CAS No.: 920007-57-4
M. Wt: 228.61 g/mol
InChI Key: USQVSJXLSBSNLY-UHFFFAOYSA-N
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Description

Diethyl (2-chloro-1-methoxyethenyl)phosphonate is an organophosphorus compound characterized by a phosphonate core substituted with a 2-chloro-1-methoxyethenyl group.

Properties

CAS No.

920007-57-4

Molecular Formula

C7H14ClO4P

Molecular Weight

228.61 g/mol

IUPAC Name

2-chloro-1-diethoxyphosphoryl-1-methoxyethene

InChI

InChI=1S/C7H14ClO4P/c1-4-11-13(9,12-5-2)7(6-8)10-3/h6H,4-5H2,1-3H3

InChI Key

USQVSJXLSBSNLY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=CCl)OC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-chloro-1-methoxyethenyl)phosphonate typically involves the Michaelis-Becker reaction. This method is advantageous due to its mild reaction conditions and the use of non-corrosive, moisture-insensitive reagents . The reaction involves the phosphorylation of 2-chloro-1-methoxyethene with diethyl phosphite under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-chloro-1-methoxyethenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium alkoxides and amines, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include various substituted phosphonates, phosphonic acids, and reduced phosphonates, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of diethyl (2-chloro-1-methoxyethenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function . Additionally, it can participate in signaling pathways by modifying the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s unique chloro-methoxyethenyl group distinguishes it from other phosphonate derivatives. Below is a comparative analysis with key analogs:

Compound Name Substituents/Functional Groups Key Structural Differences Electronic Effects
Diethyl 2-chloroethanephosphonate 2-Chloroethyl Lacks methoxy and ethenyl unsaturation Electron-withdrawing (Cl) dominates
Diethyl (2E,4E)-4-methylhexa-2,4-dienylphosphonate Conjugated diene, methyl group Extended conjugation vs. chloro-methoxy substitution Resonance stabilization from diene
Diethyl 1-phenylethylphosphonate Aromatic phenyl, ethyl chain Bulky aryl group vs. planar ethenyl Steric hindrance + π-π interactions
Trichlorfon (Dimethyl [(1R)-2,2,2-trichloro-1-hydroxyethyl]phosphonate) Trichloromethyl, hydroxyl Trichloro substitution vs. chloro-methoxy Stronger electron-withdrawing effects

Reactivity

  • Nucleophilic Substitution: The chloro group in Diethyl (2-chloro-1-methoxyethenyl)phosphonate may enhance reactivity in nucleophilic substitutions compared to non-halogenated analogs (e.g., Diethyl 1-phenylethylphosphonate ). However, the methoxy group’s electron-donating nature could moderate this effect, contrasting with Trichlorfon’s highly electrophilic trichloromethyl group .
  • Hydrolysis Stability : Chloro-substituted phosphonates (e.g., ) are generally more prone to hydrolysis than aryl-substituted derivatives (e.g., ). The methoxy group may offer partial stabilization via electron donation, delaying degradation compared to purely chloro-substituted analogs.

Spectral and Physical Properties

  • NMR Shifts : The chloro group in the target compound would deshield adjacent protons (δ ~4–5 ppm in ¹H NMR), distinct from the upfield shifts seen in arylphosphonates (δ ~7 ppm for aromatic protons in ).
  • Solubility : Similar to , the compound is likely soluble in polar aprotic solvents (e.g., dichloromethane) but less so in water due to the hydrophobic chloro-methoxy group.

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